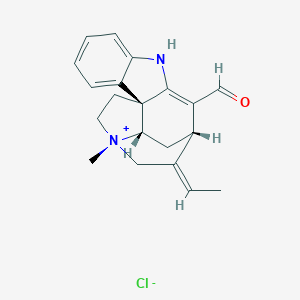

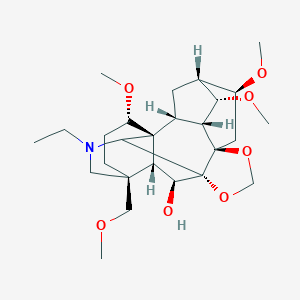

c-Curarine III chloride

Overview

Description

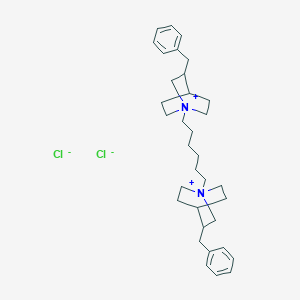

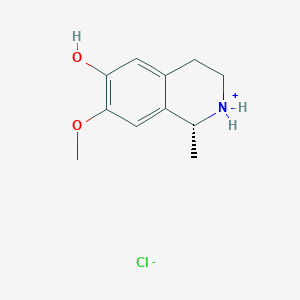

C-Curarine III, also known as C-Fluorocurarine, is a compound with the molecular formula C20H23ClN2O . It is derived from calabash-curare .

Synthesis Analysis

The synthesis of c-Curarine III has been reported in several studies. It was synthesized from C-curarine I by Boekelheide et al., and from strychnine by Fritz et al .Molecular Structure Analysis

The molecular structure of c-Curarine III chloride is C20H23ClN2O, with a molecular weight of 342.86 . The percent composition is C 70.06%, H 6.76%, Cl 10.34%, N 8.17%, O 4.67% .Physical And Chemical Properties Analysis

C-Curarine III chloride forms rods from absolute alcohol and decomposes at 270-274° . Its optical rotation is [a]D20 -937° (water). The UV max (methanol) is at 240, 300, 360 nm (log e 4.00, 3.60, 4.23) .Scientific Research Applications

Anesthesia and Muscle Relaxation

“c-Curarine III chloride” is a type of curare, which has been used as a muscle relaxant during surgical procedures . It operates as a muscle relaxant through neuromuscular blocking, disconnecting the motor nerves from the muscles, resulting in temporary paralysis while the sensory neurons remain unaffected .

Pain Management

Curare has been used in the management of pain. There was a scientific dispute over whether a paralyzed animal could feel pain but be unable to express it due to the effects of curare . This led to further research into the potential applications of curare in pain management.

Research on Synaptic Transmission

Curare and its alkaloids have been used as powerful tools for investigating problems involving acetylcholine-sensitive cellular surfaces . Their findings emphasized that a drug-sensitive link is involved in the transfer of excitation from nerve to muscle, contributing to the chemical theory of synaptic transmission .

Treatment of Spastic Paralysis and Tetanus

In the past, curare was occasionally used as a medicine to treat spastic paralysis and tetanus . This application was based on its ability to disconnect the motor nerves from the muscles, causing temporary paralysis .

Mechanism of Action

Target of Action

c-Curarine III Chloride, also known as Metvine, is a type of curare alkaloid . Its primary target is the post-synaptic nicotinic receptors . These receptors play a crucial role in the transmission of signals from nerve to muscle, and their blockage results in muscle relaxation and paralysis .

Mode of Action

Metvine exerts its neuromuscular blocking effects via inhibition of acetylcholine (ACh) activity . It acts as a reversible competitive antagonist at post-synaptic nicotinic receptors, reducing the probability of activation via ACh by repeatedly associating and dissociating from these receptors . In doing so, Metvine prevents depolarization of the affected nerves .

Biochemical Pathways

It is known that curare alkaloids like metvine interfere with the normal functioning of thecholinergic synaptic transmission . This disruption affects various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .

Result of Action

The primary result of Metvine’s action is rapid paralysis . By blocking the transmission of signals from nerve to muscle, Metvine causes muscle relaxation and paralysis . This effect is highly potent and rapid, making Metvine a powerful tool for inducing muscle relaxation during surgical procedures .

Action Environment

The action, efficacy, and stability of Metvine can be influenced by various environmental factors. It is known, though, that the effects of curare alkaloids can be influenced by factors such as temperature, pH, and the presence of other substances .

properties

IUPAC Name |

(1R,11S,12E,14S,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O.ClH/c1-3-13-11-22(2)9-8-20-16-6-4-5-7-17(16)21-19(20)15(12-23)14(13)10-18(20)22;/h3-7,12,14,18H,8-11H2,1-2H3;1H/b13-3-;/t14-,18-,20+,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLYOMBKQNZAED-CQLNDTFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C[N@@+]2(CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

c-Curarine III chloride | |

CAS RN |

22273-09-2 | |

| Record name | Curanium, 2,16,19,20-tetradehydro-4-methyl-17-oxo-, chloride (1:1), (4α,19E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22273-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vincanine methochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022273092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C-CURARINE III CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MP51V55B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)